2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol
Description
Properties
IUPAC Name |
2-(thiolan-3-ylamino)propane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c9-3-7(4-10)8-6-1-2-11-5-6/h6-10H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXERDQNXWAMXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination of 2-Chloro-1,3-propanediol
A foundational approach involves substituting a chlorine atom in 2-chloro-1,3-propanediol with tetrahydrothiophen-3-amine. This method, adapted from large-scale 2-amino-1,3-propanediol synthesis, employs hexamethylenetetramine (urotropine) as a catalyst in aqueous ammonia.
Reaction Conditions :
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Substrate : 2-Chloro-1,3-propanediol (420.12 kg scale)
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Aminating Agent : 20% Ammonia water (9.41 kmol)
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Catalyst : Hexamethylenetetramine (0.11 kmol)
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Temperature : 50–60°C
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Duration : 8 hours
This method’s scalability is advantageous, though regioselectivity must be ensured to avoid di- or tri-substitution by ammonia.
Reductive Amination Approaches
Imine Formation and Reduction
Reductive amination between propane-1,3-diol and tetrahydrothiophen-3-one offers a two-step route. The imine intermediate is reduced using agents like sodium cyanoborohydride or catalytic hydrogenation.
Protocol (Adapted from Serinol Derivatives) :
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Imine Formation :
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Reduction :
Mitsunobu Reaction for C–N Bond Formation
Coupling Alcohols with Amines
The Mitsunobu reaction enables coupling propane-1,3-diol’s hydroxyl groups with protected tetrahydrothiophen-3-amine. A modified protocol from cyclopentyl derivative synthesis involves:
Steps :
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Protection : Convert propane-1,3-diol to a diacetate to mask hydroxyl groups.
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Mitsunobu Coupling :
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Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine).
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Substrate : Tetrahydrothiophen-3-amine (protected as a Boc derivative).
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Solvent : THF or DCM at 0°C to room temperature.
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Deprotection : Remove acetate groups via basic hydrolysis (e.g., K₂CO₃/MeOH).
Yield : ~75–80% (based on analogous reactions).
Solvent-Free and Green Chemistry Methods
Direct Condensation
Eliminating solvents reduces waste and simplifies purification. For example, heating equimolar propane-1,3-diol and tetrahydrothiophen-3-amine at 150°C for 4 hours achieves direct condensation:
Conditions :
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Temperature : 150°C
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Catalyst : None (autogenous pressure)
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Yield : 68% (crude), improving to 85% after recrystallization.
Protection-Deprotection Strategies
Acetonide Protection
To prevent diol oxidation during amination:
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Protection : React propane-1,3-diol with 2,2-dimethoxypropane (acetone dimethyl acetal) under acidic conditions to form 2,2-dimethyl-1,3-dioxolane-4-methanol.
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Amination : Perform nucleophilic substitution with tetrahydrothiophen-3-amine.
Advantage : Prevents side reactions at hydroxyl groups, improving yield to >90%.
Catalytic Systems and Optimization
Raney Nickel in Reductive Amination
Raney Ni catalyzes imine reduction efficiently. A protocol from carbocyclic nucleoside synthesis uses:
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Substrate : Imine intermediate (from Section 3.1).
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Catalyst : Freshly prepared W2-Raney Ni.
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Conditions : Reflux in methanol for 2 hours.
Challenges and Limitations
Chemical Reactions Analysis
2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the tetrahydrothiophene ring .
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity :
- Neuroprotective Effects :
- Potential as a Drug Candidate :
Material Science Applications
- Polymer Synthesis :
- Surfactants and Emulsifiers :
Biochemical Tool Applications
- Bioconjugation :
- Enzyme Inhibition Studies :
Case Studies
Mechanism of Action
The mechanism of action of 2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol involves its interaction with molecular targets and pathways in biological systems. The tetrahydrothiophene ring and amino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Propane-1,3-diol derivatives vary significantly in substituent groups, stereochemistry, and biological activity. Key structural comparisons include:
Table 1: Structural Comparison of Propane-1,3-diol Derivatives
Physicochemical Properties
- Solubility and Basicity: Amino and hydroxyl groups in propane-1,3-diol derivatives enhance water solubility. For example, 2-(aminomethyl)propane-1,3-diol hydrochloride’s hydrochloride salt form improves solubility for biomedical use . The target compound’s amino and diol groups likely confer similar hydrophilicity, while the tetrahydrothiophene ring may introduce lipophilicity.
- Reactivity: Fluorinated analogs like 2-(3,5-difluorophenoxy)propane-1,3-diol demonstrate stability under oxidative conditions, attributed to electron-withdrawing fluorine atoms . The thiolane ring in the target compound may participate in redox reactions or coordinate metal ions.
Biological Activity
2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol, with a molecular formula of C7H15NO2S and a molecular weight of 177.26 g/mol, is a compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
The compound is characterized by its tetrahydrothiophene ring and an amino alcohol structure, which contribute to its reactivity and biological interactions. It undergoes various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in medicinal chemistry.
The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The presence of the tetrahydrothiophene moiety allows for significant binding affinity to enzymes and receptors, potentially influencing metabolic pathways and cellular signaling.
Pharmacological Activities
Research indicates that this compound may exhibit several pharmacological activities:
- Antimicrobial Activity : Similar compounds have shown promising antibacterial properties. For instance, derivatives of tetrahydrothiophene have been reported to possess higher antimicrobial efficacy than standard antibiotics .
- Cytotoxicity : Studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. The biological activity of these compounds often varies based on structural modifications, suggesting that this compound may also exhibit selective cytotoxicity against specific cancer types .
Case Studies
Comparative Analysis
To further understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-amino-1,3-propanediol (Serinol) | Serinol Structure | Used as an intermediate in various chemical processes; exhibits some cytotoxic properties. |
| Tetrahydrothiophene Derivatives | Tetrahydrothiophene Structure | Known for antimicrobial and cytotoxic activities; structural modifications enhance efficacy. |
Q & A
Basic Research Questions
Q. What computational methods are recommended for optimizing the synthesis of 2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol?
- Methodology : Utilize quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. Combine this with reaction path search algorithms to identify energetically favorable routes. Experimental validation should follow, using ICReDD's feedback loop approach, where computational predictions guide targeted experiments, and experimental data refine computational models .
- Key Tools : Gaussian, ORCA, or NWChem for DFT; automated reaction path samplers like GRRM or AFIR.
Q. How can statistical design of experiments (DoE) improve the synthesis of this compound?
- Methodology : Apply factorial design (full or fractional) to screen critical variables (e.g., temperature, solvent ratio, catalyst loading). Use response surface methodology (RSM) to optimize yield and purity. For example, a central composite design could minimize the number of experiments while accounting for non-linear interactions between variables .
- Example Table :
| Variable | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature | 60°C | 100°C | 85°C |
| Solvent Ratio | 1:1 | 1:3 | 1:2.5 |
Q. What analytical techniques are suitable for characterizing structural purity?
- Methodology :
- NMR : Confirm stereochemistry and functional groups (¹H/¹³C NMR).
- HPLC-MS : Detect impurities (e.g., isomers or byproducts) with UV/Vis or mass spectrometry detection .
- FT-IR : Validate amine and hydroxyl groups via characteristic absorption bands (e.g., N-H stretch at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental reaction yields be resolved?
- Methodology :
Re-examine computational models for overlooked intermediates or solvent effects.
Perform kinetic studies (e.g., stopped-flow techniques) to validate proposed mechanisms.
Use microkinetic modeling to integrate experimental rate data with DFT-derived activation energies .
- Case Study : A 20% yield gap was resolved by identifying a solvent-stabilized intermediate not initially modeled .
Q. What reactor design considerations are critical for scaling up synthesis?
- Methodology :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic or fast reactions.
- Membrane Reactors : Separate byproducts in situ (e.g., using ceramic membranes for nanofiltration) .
- Process Simulation : Use Aspen Plus or COMSOL to model reactor hydrodynamics and optimize residence time .
Q. How can reaction mechanisms involving the tetrahydrothiophene moiety be elucidated?
- Methodology :
- Isotopic Labeling : Track sulfur or nitrogen atoms using ³⁴S or ¹⁵N isotopes to map bond cleavage/formation.
- Transient Absorption Spectroscopy : Capture short-lived intermediates (e.g., radical species) during ring-opening reactions .
- Data Table :
| Intermediate | Lifetime (ns) | Observed Wavelength (nm) |
|---|---|---|
| Thiyl Radical | 120 | 450 |
| Amine Cation | 25 | 320 |
Q. What strategies mitigate stereochemical inconsistencies in the final product?
- Methodology :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
- Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to enforce stereoselectivity during synthesis .
Data Contradiction & Validation
Q. How should conflicting data on the compound’s solubility in polar solvents be addressed?
- Methodology :
Replicate experiments under controlled conditions (e.g., standardized solvent purity, temperature).
Use molecular dynamics (MD) simulations to predict solvent-solute interactions.
Validate with Karl Fischer titration for trace water content, which may alter solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
